molecular formula C19H17N7O3 B2689980 3-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034599-36-3

3-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2689980
CAS RN: 2034599-36-3
M. Wt: 391.391
InChI Key: WLQFDUPHNOTHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H17N7O3 and its molecular weight is 391.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is a part of a broader category of heterocyclic compounds that have been synthesized for various applications. Research has focused on synthesizing innovative heterocycles incorporating moieties like thiadiazole for their potential as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis. These studies underline the significance of such compounds in developing new pesticides with specific activities against agricultural pests (Fadda et al., 2017). Another aspect of research involves the transformation of related compounds into 1,3,5-triazine derivatives, highlighting the compound's role in the synthesis of novel chemical entities with potential applications in material science and drug discovery (Chau et al., 1997).

Biological Activities

The compound's structural framework is conducive to biological activity, leading to the synthesis of derivatives with potential insecticidal, antimicrobial, and antiviral properties. Research has demonstrated the synthesis of bioactive sulfonamide thiazole derivatives as potential insecticidal agents, showcasing the utility of such compounds in developing novel bioactive agents (Soliman et al., 2020). Additionally, novel pyrido[2,1-b]benzothiazole derivatives have shown remarkable fluorescence and biological activities, suggesting their utility in bioimaging and as therapeutic agents (Azzam et al., 2020).

Drug Discovery and Development

The versatility of the compound's core structure has also been explored in drug discovery, particularly in the synthesis of new heterocycles with potential therapeutic applications. The emphasis has been on synthesizing compounds with antimicrobial properties, which could lead to the development of new antibiotics or antifungal agents (Gouda et al., 2010). An in silico approach towards the prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates underscores the importance of computational methods in evaluating the potential therapeutic applications of these compounds (Pandya et al., 2019).

properties

IUPAC Name

3-acetamido-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-11-21-19(29-25-11)14-6-7-26-16(9-14)23-24-17(26)10-20-18(28)13-4-3-5-15(8-13)22-12(2)27/h3-9H,10H2,1-2H3,(H,20,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQFDUPHNOTHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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